Home > Products > Building Blocks P803 > N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine - 281209-71-0

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine

Catalog Number: EVT-255257
CAS Number: 281209-71-0
Molecular Formula: C13H15Cl2N3O2S
Molecular Weight: 348.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GLP-1R agonist DMB is an agonist of glucagon-like peptide 1 receptor (GLP-1R; KB = 26.3 nM for the recombinant human receptor). It inhibits forskolin-induced cAMP accumulation in BHK cells expressing the recombinant human receptor with an EC50 value of 101 nM. GLP-1R (100 and 1,000 nM) increases insulin levels induced by D-(+)-glucose in pancreatic islets isolated from wild-type, but not Glp1r knockout, mice. It reduces fasting plasma glucose levels in mice when administered at a dose of 5 µmol/kg.
Novel GLP-1 receptor agonist; High Quality Biochemicals for Research Uses
Classification

This compound belongs to the class of heterocyclic amines and is particularly noted for its role as a glucagon-like peptide-1 receptor agonist. This classification indicates its potential therapeutic applications, especially in the management of diabetes and metabolic disorders.

Synthesis Analysis

The synthesis of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine typically involves multi-step organic reactions. While specific detailed protocols are scarce, common methods include:

  1. Formation of the Quinoxaline Core: This initial step often involves cyclization reactions between appropriate aniline derivatives and 1,2-dicarbonyl compounds.
  2. Introduction of Chlorine Atoms: The dichlorination can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure selective substitution at the 6 and 7 positions.
  3. Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions, typically using methylsulfonyl chloride in the presence of a base to facilitate nucleophilic attack.
  4. Tert-butyl Group Addition: The tert-butyl group can be added via alkylation reactions involving tert-butyl bromide or iodide in the presence of a strong base like potassium tert-butoxide.

These methods may require optimization for yield and purity depending on laboratory conditions .

Molecular Structure Analysis

The molecular structure of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine can be represented in several ways:

  • Chemical Formula: C13H15Cl2N3O2SC_{13}H_{15}Cl_{2}N_{3}O_{2}S
  • Structural Features:
    • Quinoxaline Ring: A bicyclic structure that contributes to biological activity.
    • Chlorine Substituents: Located at positions 6 and 7, enhancing reactivity.
    • Methylsulfonyl Group: Provides functional versatility for further chemical modifications.

The compound's three-dimensional conformation can significantly influence its biological interactions and pharmacological efficacy .

Chemical Reactions Analysis

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine exhibits several notable chemical reactivities:

  1. Nucleophilic Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions, making them suitable for further derivatization.
  2. Formation of Sulfonamides: The methylsulfonyl group allows for the formation of sulfonamide derivatives under appropriate conditions.
  3. Reactivity with Biological Targets: As a glucagon-like peptide-1 receptor agonist, this compound engages in specific interactions that modulate insulin secretion and glucose metabolism .
Mechanism of Action

The mechanism of action for N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine primarily involves its role as an agonist at the glucagon-like peptide-1 receptor. This receptor plays a crucial role in glucose homeostasis by:

  1. Enhancing Insulin Secretion: Upon activation by this compound, insulin release from pancreatic beta cells is stimulated.
  2. Inhibiting Glucagon Release: It reduces glucagon secretion, which helps lower blood glucose levels.
  3. Promoting Satiety: By acting on central nervous system pathways, it may enhance feelings of fullness, aiding weight management.

Research indicates an effective inhibition of forskolin-induced cyclic adenosine monophosphate accumulation in BHK cells expressing recombinant human receptors with an effective concentration (EC50) value of approximately 101 nM .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data should be determined experimentally.
  • Stability: The compound exhibits some instability in the presence of nucleophiles due to its reactive functional groups.

These properties are critical for understanding its behavior in biological systems and during synthesis .

Applications

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine has several promising applications:

  1. Pharmaceutical Research: As a glucagon-like peptide-1 receptor agonist, it is being explored for diabetes management and obesity treatment.
  2. Biochemical Studies: Its interactions with specific receptors provide insights into metabolic pathways and potential side effects.
  3. Chemical Synthesis: The compound serves as a versatile intermediate for further chemical modifications leading to novel therapeutic agents.
Therapeutic Mechanisms of Action

Molecular Pathways in Glucagon-like Peptide-1 Receptor (GLP-1R) Agonism

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (referred to as DMB or Compound 2) functions as a potent, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). Its molecular mechanism involves binding to the GLP-1R’s amino-terminal domain, initiating a conformational shift that activates Gαs-protein coupling. This triggers adenylate cyclase activation and subsequent intracellular cyclic adenosine monophosphate (cAMP) accumulation. Research demonstrates that DMB effectively inhibits forskolin-induced cAMP production in Baby Hamster Kidney (BHK) cells expressing recombinant human GLP-1R, with a half-maximal effective concentration (EC₅₀) of 101 nM [6] [8].

The agonist activity is intrinsically glucose-dependent. At stimulatory glucose concentrations (≥10 mM), DMB (1 µM) significantly enhances insulin secretion from isolated pancreatic islets of wild-type mice. Crucially, this insulinotropic effect is abolished in islets from Glp1r knockout mice, confirming GLP-1R specificity . Beyond insulin secretion, DMB suppresses glucagon release and promotes satiety pathways via central GLP-1R activation. In vivo studies confirm its glucose-lowering efficacy, reducing fasting plasma glucose in mice at 5 µmol/kg doses [6]. Its role as an "ago-allosteric modulator" is significant: DMB acts both as a direct agonist and as a positive allosteric modulator, enhancing the receptor's responsiveness to endogenous GLP-1 peptides .

Table 1: Key Agonist Properties of DMB at the GLP-1 Receptor

PropertyValue/OutcomeExperimental SystemCitation
Binding Affinity (KB)26.3 nMRecombinant human GLP-1R
Functional EC50101 nMcAMP inhibition in BHK-hGLP-1R cells
Insulin SecretionSignificant potentiation at 1 µM (10 mM glucose)Isolated murine pancreatic islets
Glucose LoweringReduced fasting plasma glucose (5 µmol/kg dose)In vivo mouse model
Receptor SpecificityActivity abolished in Glp1r knockout isletsGenetic knockout model

Modulation of Mitochondrial Turnover via Parkin-Dependent Mitophagy

A pivotal cardioprotective mechanism of DMB involves enhancing mitochondrial quality control via Parkin (E3 ubiquitin ligase)-dependent mitophagy. Following myocardial infarction, DMB administration (short-course) significantly attenuates adverse left ventricular (LV) remodeling and functional decline in wild-type mice. This protective effect is mechanistically linked to the upregulation of mitophagy—the selective autophagic clearance of damaged mitochondria. Key evidence stems from studies using Parkin knockout mice: DMB's beneficial effects on post-infarction cardiac structure and function are completely abrogated in the absence of Parkin [6].

DMB treatment increases the translocation of Parkin to depolarized mitochondria, facilitating their ubiquitination and subsequent engulfment by autophagosomes. This process is monitored using the MitoTimer reporter protein, where an increase in "red" (aged) mitochondrial protein fluorescence indicates impaired turnover. DMB treatment shifts this signal towards "green" (new), signifying enhanced mitochondrial renewal [6]. This enhanced Parkin-mediated mitophagy removes dysfunctional organelles, reducing reactive oxygen species (ROS) production, preventing cardiomyocyte apoptosis, and limiting pathological LV dilation and fibrosis after ischemic injury.

Table 2: DMB-Induced Mitochondrial Quality Control Pathways in Cardiac Remodeling

ProcessKey Markers/OutcomesImpact of DMBCitation
Mitophagy Activation↑ Parkin translocation; ↑ Mitochondrial ubiquitinationEnhanced clearance of damaged mitochondria [6]
Mitochondrial Biogenesis↑ PGC-1α expression; ↑ MitoTimer "green" signalIncreased generation of new mitochondria [6]
Functional Outcome↓ LV dilation; ↑ Ejection FractionAttenuated adverse remodeling post-MI [6]
Genetic DependencyEffects abolished in Parkin-/- miceConfirms Parkin as essential mediator [6]

Autophagy and Mitochondrial Biogenesis in Cardiometabolic Regulation

DMB’s therapeutic impact extends beyond selective mitophagy to encompass broader autophagy induction and stimulation of mitochondrial biogenesis, forming an integrated mitochondrial turnover program critical for cardiometabolic health. Post-myocardial infarction, DMB treatment upregulates general autophagy flux, evidenced by increased conversion of microtubule-associated protein 1 light chain 3 (LC3)-I to lipidated LC3-II and decreased levels of the autophagy substrate p62/SQSTM1 in cardiac tissue [6]. This enhanced macroautophagy clears cytotoxic protein aggregates and damaged organelles, contributing to cellular homeostasis.

Concurrently, DMB stimulates mitochondrial biogenesis—the creation of new mitochondria. This is driven by the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis. Increased PGC-1α expression activates nuclear respiratory factors (NRFs), leading to elevated transcription of mitochondrial DNA (mtDNA)-encoded genes and nuclear genes governing oxidative phosphorylation. The combined effect—increased removal of damaged mitochondria via Parkin-mediated mitophagy coupled with PGC-1α-driven generation of functional new mitochondria—improves overall mitochondrial fitness and cellular energetics [6] . In the diabetic context, enhanced mitochondrial turnover in pancreatic beta-cells potentially improves insulin secretory capacity by ensuring adequate ATP production for glucose-stimulated insulin secretion. In the heart, this dual mechanism supports the high energy demands of cardiomyocytes, limits remodeling, and preserves contractile function after injury [6].

Properties

CAS Number

281209-71-0

Product Name

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine

IUPAC Name

N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine

Molecular Formula

C13H15Cl2N3O2S

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18)

InChI Key

GNZCSGYHILBXLL-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl

Synonyms

6,7-Dichloro-2-methylsulfonyl-3-N-tert-butylaminoquinoxaline (DMB), Compound 2

Canonical SMILES

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.